molecular formula C13H10INO B6331654 2-((4-IODO-PHENYLIMINO)-METHYL)-PHENOL CAS No. 3489-07-4

2-((4-IODO-PHENYLIMINO)-METHYL)-PHENOL

Cat. No.: B6331654
CAS No.: 3489-07-4
M. Wt: 323.13 g/mol
InChI Key: CJPPRXDQKLGUFU-UHFFFAOYSA-N
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Description

2-((4-IODO-PHENYLIMINO)-METHYL)-PHENOL is an organic compound characterized by the presence of an iodine atom attached to a phenyl group, which is further connected to a phenylimino-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-IODO-PHENYLIMINO)-METHYL)-PHENOL typically involves the reaction of 4-iodoaniline with salicylaldehyde under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the imine bond. The reaction can be represented as follows:

4-Iodoaniline+SalicylaldehydeThis compound\text{4-Iodoaniline} + \text{Salicylaldehyde} \rightarrow \text{this compound} 4-Iodoaniline+Salicylaldehyde→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-IODO-PHENYLIMINO)-METHYL)-PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-IODO-PHENYLIMINO)-METHYL)-PHENOL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other functional compounds.

Mechanism of Action

The mechanism of action of 2-((4-IODO-PHENYLIMINO)-METHYL)-PHENOL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom can enhance its binding affinity to certain molecular targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodophenylboronic acid
  • 4-Formylphenylboronic acid
  • 4-Iodophenyl isocyanate

Uniqueness

2-((4-IODO-PHENYLIMINO)-METHYL)-PHENOL is unique due to its specific structural features, such as the imine bond and the phenolic group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various research fields.

Properties

IUPAC Name

2-[(4-iodophenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPPRXDQKLGUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801270501, DTXSID201346514
Record name 2-[(E)-[(4-Iodophenyl)imino]methyl]phenol
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Record name 2-[(4-Iodophenyl)iminomethyl]phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3489-07-4, 951382-46-0
Record name NSC115128
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Record name 2-[(E)-[(4-Iodophenyl)imino]methyl]phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-Iodophenyl)iminomethyl]phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((4-IODO-PHENYLIMINO)-METHYL)-PHENOL
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